5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide

Physicochemical profiling Lead optimization Synthetic intermediate selection

Regioisomer identity is critical: the 5- and 6-aminomethyl isomers share identical molecular formula and MW (195.24), indistinguishable by low-resolution MS, yet direct to entirely different pharmacophores. • Essential intermediate for Boehringer Ingelheim neutrophil elastase inhibitor series (WO2014029832A1); 5-position vector mandatory for 4-pyridone pharmacophore. • Sulfone oxidation (LogP -0.3) provides ~2.3 log units greater aqueous solubility vs. non-oxidized analog, enabling fragment screening at 0.5-2 mM. • Supplied at ≥98% purity; serves as chromatographic reference standard for regioisomer confirmation.

Molecular Formula C9H9NO2S
Molecular Weight 195.24 g/mol
Cat. No. B11904180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide
Molecular FormulaC9H9NO2S
Molecular Weight195.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CS2(=O)=O)C=C1CN
InChIInChI=1S/C9H9NO2S/c10-6-7-1-2-9-8(5-7)3-4-13(9,11)12/h1-5H,6,10H2
InChIKeyQPWYSFLDXVVWEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide – Compound Overview


5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide (CAS 933715-56-1) is a benzo[b]thiophene derivative bearing a sulfone (1,1-dioxide) at the thiophene sulfur and a primary aminomethyl substituent at the 5-position of the benzene ring, with molecular formula C9H9NO2S and molecular weight 195.24 g/mol . The compound is classified as a heterocyclic aromatic sulfone building block and is supplied at research-grade purity (typically NLT 98%) for use as a synthetic intermediate . Its computed octanol-water partition coefficient (LogP) is -0.3, indicating substantial aqueous solubility relative to non-oxidized benzo[b]thiophene congeners and positioning it as a polar intermediate suited to multi-step synthetic sequences in medicinal chemistry [1].

Why 5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide Is Irreplaceable


Substituting 5-(aminomethyl)benzo[b]thiophene 1,1-dioxide with its non-oxidized parent (5-(aminomethyl)benzo[b]thiophene, CAS 56540-52-4) or with the regioisomeric 6-(aminomethyl)benzo[b]thiophene 1,1-dioxide (CAS 1186519-56-1) is not chemically equivalent for procurement. The sulfone group lowers the computed LogP by approximately 2.3 log units compared to the non-oxidized congener, fundamentally altering solubility, chromatographic behavior, and reactivity in downstream transformations [1]. Critically, the 5-aminomethyl regioisomer serves as a specific intermediate in the Boehringer Ingelheim neutrophil elastase inhibitor patent series (WO2014029832A1 / US9340507), where the 5-position attachment vector is essential for constructing the substituted 4-pyridone pharmacophore; the 6-isomer has been directed toward entirely distinct targets such as STAT3 inhibition [2]. Generic substitution without verifying regiochemistry and oxidation state therefore risks diverting a synthetic route to an unintended chemical series, invalidating patent-defined intermediate specifications and potentially producing inactive final compounds [3].

5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide: Comparative Evidence


Sulfone vs. Non-Oxidized Analog: LogP and Solubility Differentiation

The 1,1-dioxide (sulfone) group imparts a dramatic shift in computed lipophilicity relative to the non-oxidized benzo[b]thiophene scaffold. The target compound 5-(aminomethyl)benzo[b]thiophene 1,1-dioxide exhibits a computed LogP of -0.3, whereas the corresponding non-oxidized 5-(aminomethyl)benzo[b]thiophene (CAS 56540-52-4) has a predicted LogP of approximately 2.0 [1]. This ~2.3 log unit difference translates to a theoretical ~200-fold difference in octanol-water partition coefficient, meaning the sulfone is substantially more water-soluble and reversed-phase chromatographically distinct. For procurement, this physicochemical divergence determines the choice of purification method, reaction solvent, and compatibility with aqueous-phase coupling chemistry .

Physicochemical profiling Lead optimization Synthetic intermediate selection

5- vs. 6-Aminomethyl Isomer Differentiation

The 5-aminomethyl regioisomer is specifically cited as an intermediate in the Boehringer Ingelheim patent family covering substituted 4-pyridone neutrophil elastase inhibitors (WO2014029832A1, US9340507B2) for pulmonary, inflammatory, and oncological indications [1]. In contrast, the 6-aminomethyl positional isomer (6-(aminomethyl)benzo[b]thiophene 1,1-dioxide, CAS 1186519-56-1) has been reported in the literature as a precursor to STAT3-inhibitory and antimitotic agents, a mechanistically distinct pharmacological class [2]. Both isomers share the same molecular formula (C9H9NO2S) and molecular weight (195.24 g/mol), making them indistinguishable by LC-MS alone; only chromatographic resolution or authentic reference standard comparison can confirm identity . This means procurement of the incorrect positional isomer cannot be detected by mass-based quality control and will silently derail a synthesis toward an entirely different biological target space.

Neutrophil elastase inhibition STAT3 inhibition Regiochemistry-dependent pharmacology

Boc Deprotection Synthetic Efficiency

A preparative synthetic procedure has been documented in which (1,1-dioxo-1H-1λ⁶-benzo[b]thiophen-5-ylmethyl)-carbamic acid tert-butyl ester (CAS 1569653-06-0) is treated with hydrochloric acid in dichloromethane/ethyl acetate at room temperature for 1.0 hour to afford 5-(aminomethyl)benzo[b]thiophene 1,1-dioxide in 97% yield [1]. This near-quantitative yield provides a benchmark for researchers scaling up the Boc deprotection, though no comparable published yield data exist for the equivalent transformation of the 6-isomer or non-oxidized analog under identical conditions. The 97% figure serves as a reference point for procurement specifications when the compound is sourced as the Boc-protected precursor and deprotected in-house [2].

Synthetic method Boc deprotection Process chemistry

Molecular Weight and H-Bond Donor/Acceptor Differentiation

The sulfone group adds two oxygen atoms relative to the non-oxidized analog, increasing molecular weight from 163.24 to 195.24 g/mol (+32 Da, or +19.6%) and adding two hydrogen-bond acceptor (HBA) atoms while maintaining one hydrogen-bond donor (HBD) [1]. The target compound has a computed HBA count of 3 (amine nitrogen plus two sulfone oxygens) vs. 1 for the non-oxidized analog. This increase in HBA capacity and polar surface area directly impacts the compound's behavior in medicinal chemistry property filters: the sulfone conforms to fragment-like physicochemical space (MW <250, LogP <1, HBD ≤3, HBA ≤6), whereas the non-oxidized analog occupies a more lipophilic region of chemical space. For procurement in fragment-based drug discovery programs, this distinction determines whether the building block is suitable for fragment library inclusion based on commonly applied physicochemical filters [2].

Medicinal chemistry Fragment-based drug design Physicochemical property filters

5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide: Application Scenarios


Neutrophil Elastase Inhibitor Synthesis Intermediate

The compound serves as a regiochemically defined synthetic intermediate in the construction of substituted 4-pyridone neutrophil elastase inhibitors described in patent WO2014029832A1 / US9340507B2, filed by Boehringer Ingelheim for pulmonary, inflammatory, and oncological indications [1]. The 5-aminomethyl attachment point is essential for the correct vector of the benzo[b]thiophene-1,1-dioxide fragment within the final pharmacophore. Procurement of this specific regioisomer is mandatory for reproducing the patent-disclosed synthetic route; the 6-isomer or non-oxidized analog cannot substitute without altering the final compound structure [2].

Fragment-Based Drug Discovery Building Block

With MW of 195.24 g/mol, LogP of -0.3, HBD count of 1, and HBA count of 3, the compound satisfies the physicochemical criteria for fragment library inclusion (MW <250, LogP ≤1, HBD ≤3) [1]. The primary aminomethyl group provides a synthetic handle for rapid diversification via amide coupling, reductive amination, or sulfonamide formation, while the sulfone imparts aqueous solubility advantageous for biochemical screening at fragment concentrations (typically 0.5–2 mM in aqueous buffer) [2]. The non-oxidized analog, with LogP ~2.0, would be less suitable for aqueous fragment screening due to solubility limitations at comparable concentrations.

Scaffold Diversification for Anti-Infective and Anticancer Agents

Benzo[b]thiophene 1,1-dioxides as a class have demonstrated activity against Mycobacterium tuberculosis under aerobic conditions and as HCV NS5B polymerase inhibitors with IC50 values below 10 nM for optimized congeners [1][2]. The 5-aminomethyl compound serves as a versatile starting material for generating diverse sulfonamide, amide, and urea derivatives targeting these therapeutic areas. Its benzylic amine is more nucleophilic than aniline-based amino-benzo[b]thiophene analogs, enabling milder acylation conditions and broader electrophile compatibility in library synthesis [3].

LC-MS Reference Standard for Isomer Identity Confirmation

Because the 5-aminomethyl and 6-aminomethyl positional isomers of benzo[b]thiophene 1,1-dioxide share identical molecular formula (C9H9NO2S) and molecular weight (195.24 g/mol), they are indistinguishable by low-resolution mass spectrometry [1]. An authentic sample of the 5-isomer is therefore required as a chromatographic reference standard to confirm retention time identity by HPLC or UPLC when the positional isomer assignment is critical to the synthetic route [2]. This application scenario is particularly relevant when the compound is procured from multiple vendors or synthesized via routes that could theoretically yield either regioisomer.

Quote Request

Request a Quote for 5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.